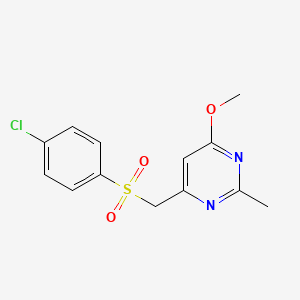![molecular formula C26H20N8O3 B2511968 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1172368-10-3](/img/no-structure.png)
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H20N8O3 and its molecular weight is 492.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Ulcerogenicity Studies
The compound has been studied for its anti-inflammatory properties. El-Tombary et al. (2013) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, including compounds structurally similar to the queried compound. These derivatives showed significant anti-inflammatory activity in rat models, comparable to indomethacin, a standard anti-inflammatory drug. The study also noted minimal ulcerogenic effects, indicating potential for safer anti-inflammatory treatments (El-Tombary, 2013).
Anticonvulsant and Antidepressant Activity
Compounds structurally related to the queried chemical were assessed for their potential anticonvulsant and antidepressant effects. Varvaresou et al. (1998) synthesized indole-containing derivatives of 1,3,4-thiadiazole and 1,2,4-triazole and observed that these compounds demonstrated antidepressant activity in mouse models, comparable to imipramine, a commonly used antidepressant. This suggests potential application in neurological disorders (Varvaresou et al., 1998).
Antiallergic Properties
Connor et al. (1984) synthesized and evaluated the antiallergy activity of pyrido[1,2-a]thieno[3,2-d]pyrimidines and pyrido[1,2-a]thieno[3,4-d]pyrimidines, structurally related to the queried compound. These compounds showed significant activity in rat passive cutaneous anaphylaxis tests, suggesting potential utility in treating allergic reactions (Connor et al., 1984).
Anticancer and Antiproliferative Effects
The derivative compounds have also been explored for their anticancer potential. Wang et al. (2018) discussed a derivative that showed significant antiproliferative activities against MV4-11 cells and induced tumor regression in a mouse model, suggesting potential application in acute myeloid leukemia therapeutics (Wang et al., 2018).
Eigenschaften
CAS-Nummer |
1172368-10-3 |
|---|---|
Molekularformel |
C26H20N8O3 |
Molekulargewicht |
492.499 |
IUPAC-Name |
2-(1H-indol-3-yl)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C26H20N8O3/c1-14-6-5-7-16(10-14)33-23-19(13-28-33)24(36)31-26(30-23)34-21(11-15(2)32-34)29-25(37)22(35)18-12-27-20-9-4-3-8-17(18)20/h3-13,27H,1-2H3,(H,29,37)(H,30,31,36) |
InChI-Schlüssel |
QDCJPELDBABXOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C(=O)C5=CNC6=CC=CC=C65 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2511886.png)
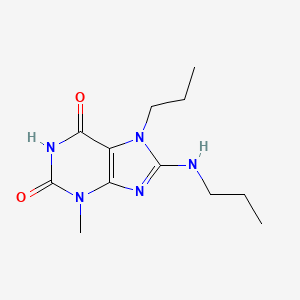
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2511890.png)

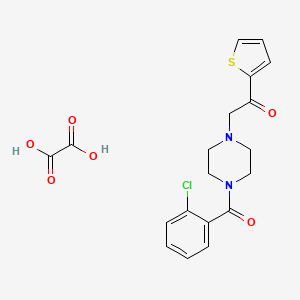

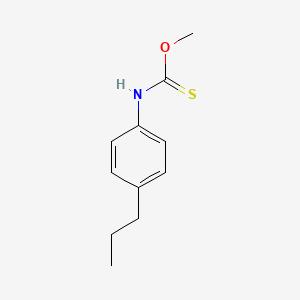

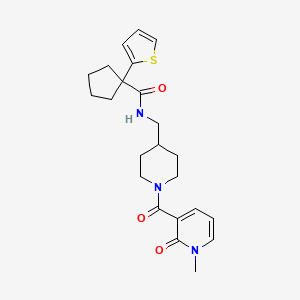
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
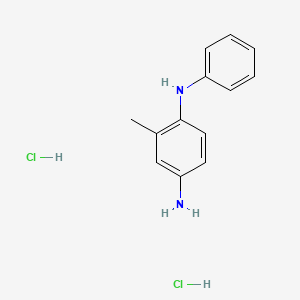
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)
